molecular formula C14H10N2 B1339106 3-Pyridin-2-yl-quinoline CAS No. 28674-69-3

3-Pyridin-2-yl-quinoline

Cat. No. B1339106
CAS RN: 28674-69-3
M. Wt: 206.24 g/mol
InChI Key: RUKFREVCMKPUQH-UHFFFAOYSA-N
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Description

3-Pyridin-2-yl-quinoline is a compound that belongs to the class of heterocyclic compounds, which are characterized by rings that contain different elements. In this case, the compound features a quinoline moiety attached to a pyridine ring. These types of compounds are of significant interest due to their diverse biological activities and their applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of quinoline derivatives, including those with pyridinyl substituents, has been the subject of extensive research. A novel one-step synthesis of substituted pyridine and quinoline derivatives has been achieved through acceptorless dehydrogenative coupling of γ-aminoalcohols with secondary alcohols, catalyzed by a ruthenium pincer complex with a base . Additionally, the synthesis of 2,6-di(quinolin-8-yl)pyridines has been described using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions or via a one-step ring-forming reaction . Furthermore, Rh(III)-catalyzed oxidative annulation of functionalized pyridines with alkynes has been used to selectively synthesize quinolines . Another approach involves a palladium-catalyzed one-pot synthesis of 2-(pyridin-4-yl) quinolines from pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with potential for intramolecular interactions. For instance, the X-ray crystal structures of 2,6-di(quinolin-8-yl)pyridines reveal intramolecular stacking of quinoline units, which is also supported by 1H NMR data . The structural assignments of various quinoline derivatives are often supported by spectroscopic methods such as NMR and X-ray crystallography .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, expanding their utility and complexity. For example, dihydropyrrolo[2,3-h]quinolines can be oxidized into new pyrrolo[2,3-h]quinolines using Cu(NO3)2 as an oxidant . Additionally, the synthesis of complex tetracyclic skeletons that combine imidazo[1,2-a]pyridine moieties with a quinoline framework has been reported, which involves one-pot sequential reactions . Moreover, a [3+1+1+1] annulation process has been described for the synthesis of 3-arylquinolines from arylamines, arylaldehydes, and dimethyl sulfoxide (DMSO) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Pyridin-2-yl-quinoline derivatives are influenced by their molecular structure. The presence of multiple aromatic rings can lead to strong π-π interactions, which can affect their solubility, melting points, and crystalline structures. For example, the X-ray powder diffraction pattern of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline indicates that it crystallizes in the monoclinic system with specific unit-cell parameters . These properties are crucial for the application of these compounds in various fields, including their potential use as ligands in coordination chemistry or as active pharmaceutical ingredients.

Scientific Research Applications

Synthesis and Chemical Properties

  • Selective Atom Economic Synthesis: The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines using a SnCl2-catalyzed multicomponent reaction is a notable application. This process is chemo- and regioselective, enabling the creation of a variety of quinoline derivatives in an atom-economic way (Rajendran Suresh et al., 2012).
  • Optical Characterization and Thin Film Preparation: 1-(Pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline (PCIC) is synthesized for potential application in light-emitting devices. It has notable properties like an ionization energy of 5.5 eV and a quantum yield of 28%, making it suitable for technical applications and demonstrating stability against oxidation (G. Albrecht et al., 2018).

Biological and Medicinal Applications

  • Antibacterial Activity: A series of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline have been synthesized and exhibited potential antibacterial activities against various bacterial strains (R. S. Joshi et al., 2011).
  • Antifungal Activity: The synthesis and evaluation of 2-pyridinyl quinolines and 2-pyridinilvinyl quinolines have shown activity against dermatophytes and broad-spectrum action against fungi including Candida albicans and non-albicans Candida species, as well as Cryptococcus neoformans (V. Kouznetsov et al., 2012).

Advanced Material Applications

  • Coordination Polymers and Magnetic Properties: The self-assembly of new M(II) coordination polymers based on 1,3,4-oxadiazole-containing ligands, including 2-(pyridin-3-yl)-5-(quinolin-2-yl)-1,3,4-oxadiazole, has been studied. These polymers exhibit varied structural assemblies influenced by counter-anions, demonstrating potential for constructing porous coordination frameworks with applications in photoluminescence and magnetic properties (Xiang-Wen Wu et al., 2017).

Analytical Chemistry Applications

  • Selective Metal Ion Sensing: A fluorescent Zn2+ sensor, 4-(pyridin-2-yl)-3H-pyrrolo[2,3-c]quinoline (PPQ), has been developed, demonstrating selective detection of Zn2+ ions. This sensor is efficient in distinguishing Zn2+ even in the presence of other cations like Cd2+ and Hg2+ (M. Akula et al., 2014).

Synthesis of New Molecular Structures

  • Novel Synthetic Pathways: Research has led to the synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines. This method provides a pathway to N-functionalized aminoquinolines with potential biological activity (Stéphanie Vandekerckhove et al., 2015).

Future Directions

The future directions of 3-Pyridin-2-yl-quinoline research could involve further exploration of its synthesis methods, potential biological activities, and applications in various fields. The development of environmentally friendly synthesis techniques and the investigation of its mechanism of action could be areas of interest .

properties

IUPAC Name

3-pyridin-2-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKFREVCMKPUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-2-yl-quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
F Gonzalez-Lopez de Turiso, X Hao… - Journal of Medicinal …, 2016 - ACS Publications
Optimization of the potency and pharmacokinetic profile of 2,3,4-trisubstituted quinoline, 4, led to the discovery of two potent, selective, and orally bioavailable PI3Kδ inhibitors, 6a (AM-…
Number of citations: 10 pubs.acs.org
RK Saunthwal, M Patel, AK Verma - The Journal of Organic …, 2016 - ACS Publications
A highly efficient metal and protection-free approach for the regioselective synthesis of C-3-functionalized quinolines from azadienes (in situ generated from 2-aminobenzyl alcohol) and …
Number of citations: 58 pubs.acs.org
X Chen, L Zhou, Y Li, T Xie, S Zhou - The Journal of Organic …, 2014 - ACS Publications
An efficient method for synthesis of useful biaryl building blocks containing 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl moieties was provided through cross-coupling reactions of aryl …
Number of citations: 70 pubs.acs.org
JR Colombe - 2015 - dspace.mit.edu
This thesis describes the development and application of chemical methodologies for the use of 2-pyridyl and other aryl and heteroaryl organometallic nucleophiles. Aiming for a …
Number of citations: 0 dspace.mit.edu
RC Fritsche Bozaru - 2008 - kops.uni-konstanz.de
1.1 Background Fluorescent effects have been observed for thousands of years but it was not until recently that they were analyzed, controlled, and put into use. Chinese books were …
Number of citations: 2 kops.uni-konstanz.de
T Zhou, S Ma, F Nahra, AMC Obled, A Poater… - Iscience, 2020 - cell.com
The development of more reactive, general, easily accessible, and readily available Pd(II)–NHC precatalysts remains a key challenge in homogeneous catalysis. In this study, we …
Number of citations: 58 www.cell.com
T Zhou, S Ma, F Nahra, A Obled, A Poater Teixidor… - 2020 - dugi-doc.udg.edu
The archives correspond on the one hand, to a document with the complementary information of the transparent methods of figures S1-S113, schemes S1-S8 and tables S1 and S2 of …
Number of citations: 0 dugi-doc.udg.edu
T Zhou, S Ma, F Nahra, SJ Catherine, SP Cazin… - core.ac.uk
The development of more reactive, general, easily accessible, and readily available Pd (II)–NHC precatalysts remains a key challenge in homogeneous catalysis. In this study, we …
Number of citations: 2 core.ac.uk
AV Aksenov, IV Aksenova, IV Malikova… - Russian journal of …, 2009 - Springer
While studying the efficiency of the system 1, 3, 5-triazine–polyphosphoric acid (PPA), we examined its action on aminostyrenes containing a hetaryl substituent in the β-position. By …
Number of citations: 6 link.springer.com
F Bozaru, R Catalina - 2008 - Konstanz, Univ., Diss., 2008
Number of citations: 0

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